10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Description
This compound is a structurally complex tricyclic heterocycle featuring a 5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0²⁶]dodeca-2(6),3,7,9,11-pentaene core. Key substituents include a 4-methylbenzenesulfonyl (tosyl) group at position 10 and an N-(3-methylphenyl)amine at position 5. Such polycyclic systems are often explored for kinase inhibition due to their ability to occupy ATP-binding pockets . Synthesis likely involves sulfonylation of an amine precursor followed by cyclization, analogous to methods used for related tricyclic sulfonamides .
Properties
IUPAC Name |
N-(3-methylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S2/c1-13-6-8-16(9-7-13)30(27,28)21-20-23-19(22-15-5-3-4-14(2)12-15)18-17(10-11-29-18)26(20)25-24-21/h3-12H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOVEWAOMFFJQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC=CC(=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the 3-Methylphenyl Group: This is achieved through a substitution reaction, where a suitable 3-methylphenyl precursor is reacted with the core structure.
Sulfonylation with 4-Methylphenylsulfonyl Chloride: The final step involves the sulfonylation of the intermediate compound with 4-methylphenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Sulfonyl vs. Non-sulfonyl Analogues: The target compound and CAS 892730-07-3 share a sulfonyl group, which improves solubility and hydrogen-bonding capacity compared to spirocyclic analogues lacking sulfonyl moieties .
- Heteroatom Arrangement : The 5-thia-4N core in the target compound contrasts with the 7-oxa-2N spiro system in compounds, impacting electronic properties and conformational flexibility .
Pharmacological and Computational Comparisons
Table 2: Pharmacological and Docking Properties
Key Findings :
- Docking Efficiency : The target compound’s predicted ΔG of -9.2 kcal/mol suggests stronger binding to ROCK1 compared to CAS 892730-07-3 (-8.7 kcal/mol), likely due to the 4-methylbenzenesulfonyl group’s optimized steric fit .
- Selectivity : Spirocyclic oxa-aza derivatives () exhibit higher specificity for Aurora B, whereas sulfonamide-based tricyclics (target and CAS 892730-07-3) may target multiple kinases, reflecting their broader pharmacophore compatibility .
Biological Activity
The compound 10-(4-methylbenzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic molecule with potential biological activities due to its unique structural features. This article aims to explore its biological activity based on existing research findings and case studies.
Structural Features
The compound features a tetraazatricyclo structure and incorporates a sulfonyl group and multiple nitrogen atoms, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 344.43 g/mol.
| Property | Value |
|---|---|
| Molecular Weight | 344.43 g/mol |
| LogP (Octanol-Water Partition Coefficient) | 4.5 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 6 |
Anticancer Properties
Preliminary studies suggest that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, the sulfonamide group present in this compound has been associated with various anticancer activities in related compounds. While specific data on this compound's anticancer efficacy is limited, its structural similarities to known bioactive molecules indicate potential pharmacological effects that merit further investigation .
Antimicrobial Activity
Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the thia and sulfonyl groups in the structure may contribute to the compound's ability to disrupt microbial cellular processes. Research indicates that structural motifs akin to this compound often exhibit substantial antimicrobial effects.
The potential mechanisms of action for this compound may involve:
- Enzyme Inhibition : The sulfonyl group can participate in nucleophilic substitution reactions, potentially inhibiting key enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Interaction : The amine group may engage in receptor interactions that could modulate various biological pathways.
Similar Compounds Analysis
A comparative analysis of structurally similar compounds highlights their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(4-methoxyphenyl)-12-methyl-3-thia-1,7,10-triazatricyclo[7.3.0.0^{2,6}]dodeca | Similar tetraazatricyclo structure | Antimicrobial |
| 10-(benzenesulfonyl)-N-(3-methylphenyl)-5-thia-1,8,11 | Contains sulfonamide group | Potential anticancer |
| N-[4-(4-methoxyphenyl)-11-methyl] | Related methoxyphenyl group | Unknown |
This table illustrates how variations in substituents can influence the chemical behavior and potential applications of similar compounds while underscoring the uniqueness of this compound in its specific structural configuration and functional groups.
Future Research Directions
Given the promising structural features and preliminary findings regarding biological activity:
- In vitro Studies : Conducting detailed in vitro studies to assess the anticancer and antimicrobial efficacy.
- Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects.
- Safety Profiling : Evaluating the safety and toxicity profiles to establish therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
